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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)acetonitrile

Cat. No.: B1590840

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-
Chloroethoxy)acetonitrile

This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-
Chloroethoxy)acetonitrile (CAS: 31250-08-5), a versatile organic compound utilized as an
intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers,
scientists, and drug development professionals, accurate structural elucidation and purity
assessment are paramount. This document offers a detailed examination of the mass
spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data
expected for this molecule, grounded in fundamental principles and established methodologies.

The structural integrity of intermediates like 2-(2-Chloroethoxy)acetonitrile is critical as it
directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient.
The following spectroscopic guide serves as a foundational reference for its characterization.

Molecular and Physical Properties

2-(2-Chloroethoxy)acetonitrile is a liquid characterized by the presence of chloro, ether, and
nitrile functional groups.[1] These features impart specific reactivity and are the basis for the
spectroscopic signatures detailed in this guide.
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Property Value Source
Molecular Formula CaHeCINO [1112]
Molecular Weight 119.55 g/mol [2][3]
CAS Number 31250-08-5 [11[2]
Physical Form Liquid [1114]
Boiling Point 109-110 °C at 27.5 mmHg [3][4]
Density ~1.185 g/cm? at 20 °C [3]
IUPAC Name 2-(2-chloroethoxy)acetonitrile [2]
SMILES C(CCI)OCC#N [2]

Mass Spectrometry (MS) Analysis

Electron lonization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the
molecular weight and obtaining structural information through fragmentation analysis. For 2-(2-
Chloroethoxy)acetonitrile, the presence of a chlorine atom provides a distinct isotopic
signature that is a key validation checkpoint.

Causality of Fragmentation

Upon electron impact, the molecule will ionize to form a molecular ion (M+). The subsequent
fragmentation is dictated by the stability of the resulting carbocations and neutral losses. The
ether linkage and the carbon-chlorine bond are expected points of cleavage. The most
prominent feature will be the isotopic pattern of chlorine (3>Cl and 3’Cl), which appears as two
peaks separated by 2 m/z units with an approximate intensity ratio of 3:1.

Predicted Mass Spectrum Data
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Predicted
m/z (for 33Cl) m/z (for *7Cl) Notes
Fragment lon

Molecular ion peak
(M*). The 3:1 intensity

119 121 [CaHeCINO]* ratio is characteristic
of a single chlorine

atom.

Loss of a chlorine
radical. This is a

84 84 [M-CIl+ common
fragmentation for alkyl

chlorides.

Fragmentation at the
70 72 [CICH2CH:20]* _
ether linkage.

49 51 [CHCIT* Alpha-cleavage.

Fragmentation with
43 43 [CH2CH20]* charge retention on
the ethoxy fragment.

Visualization: Predicted Fragmentation Pathway

[CI-CH2CH2-O-CH2CN]*
m/z = 119/121

- «CH2CNIpha-Cleavage (Fthen 1, )

[CICH2CH20]*
m/z = 70/72

[CH:CI]*
miz = 49/51

[CH2CH20CH2CN]*
m/z = 84
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Caption: Predicted EI-MS fragmentation of 2-(2-Chloroethoxy)acetonitrile.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential and rapid tool for identifying the functional groups present in a
molecule. The spectrum of 2-(2-Chloroethoxy)acetonitrile is predicted to show characteristic
absorption bands for its nitrile, ether, and alkyl chloride moieties.

Interpretation of Vibrational Modes

The polarity and bond strength of each functional group determine its vibrational frequency.
The C=N triple bond of the nitrile group is a particularly strong and sharp absorption, making it
an easily identifiable peak. The C-O ether stretch and the C-CI stretch are also expected in
their characteristic regions.

licted | :

Wavenumber . . . .
( , Functional Group Vibrational Mode Expected Intensity
cm-
2980-2850 C-H (sp3) Stretching Medium-Strong
2260-2240 C=N Nitrile Stretching Medium-Sharp
1470-1430 C-H Bending (Scissoring) Medium

Ether Asymmetric
1150-1085 C-0-C _ Strong

Stretching
800-600 C-Cl Alkyl Halide Stretching  Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework of a molecule. Both *H and 3C NMR are indispensable for unambiguous structure
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confirmation. The following predictions are based on an analysis in deuterated chloroform
(CDCIs), a common NMR solvent.[5]

Visualization: Structure and Atom Numbering for NMR

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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